N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
N-(6-fluoro-1,3-benzothiazol-2-yl)formamide: Known for its use in pharmaceutical testing.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Studied for its antimicrobial properties.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: Investigated for their antifungal activities.
These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C16H13FN2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-11-4-3-5-12(22-2)14(11)15(20)19-16-18-10-7-6-9(17)8-13(10)23-16/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
GCZBHPPFVFFTBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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